molecular formula C23H25NO6 B2506648 3-(2-ethoxyphenoxy)-7-hydroxy-2-methyl-8-[(morpholin-4-yl)methyl]-4H-chromen-4-one CAS No. 844650-11-9

3-(2-ethoxyphenoxy)-7-hydroxy-2-methyl-8-[(morpholin-4-yl)methyl]-4H-chromen-4-one

Cat. No.: B2506648
CAS No.: 844650-11-9
M. Wt: 411.454
InChI Key: CCHRQJBNUHAMMG-UHFFFAOYSA-N
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Description

This chromen-4-one derivative features a bicyclic 4H-chromen-4-one core substituted with:

  • 2-ethoxyphenoxy group at position 3,
  • hydroxy group at position 7,
  • methyl group at position 2,
  • morpholin-4-ylmethyl moiety at position 6.

The ethoxyphenoxy group enhances lipophilicity and may influence binding to hydrophobic pockets in biological targets, while the morpholine moiety improves solubility and pharmacokinetics . Structural characterization of similar chromen-4-ones typically employs NMR, IR, mass spectrometry, and X-ray crystallography (e.g., SHELXL software) .

Properties

IUPAC Name

3-(2-ethoxyphenoxy)-7-hydroxy-2-methyl-8-(morpholin-4-ylmethyl)chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO6/c1-3-28-19-6-4-5-7-20(19)30-22-15(2)29-23-16(21(22)26)8-9-18(25)17(23)14-24-10-12-27-13-11-24/h4-9,25H,3,10-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCHRQJBNUHAMMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OC2=C(OC3=C(C2=O)C=CC(=C3CN4CCOCC4)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-ethoxyphenoxy)-7-hydroxy-2-methyl-8-[(morpholin-4-yl)methyl]-4H-chromen-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Chromone Core: The chromone core can be synthesized through a cyclization reaction involving a suitable phenolic precursor and an appropriate aldehyde or ketone.

    Introduction of the Ethoxyphenoxy Group: The ethoxyphenoxy group can be introduced via an etherification reaction using 2-ethoxyphenol and a suitable leaving group.

    Attachment of the Morpholine Moiety: The morpholine moiety can be attached through a Mannich reaction, which involves the condensation of morpholine, formaldehyde, and the chromone intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(2-ethoxyphenoxy)-7-hydroxy-2-methyl-8-[(morpholin-4-yl)methyl]-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone or aldehyde.

    Reduction: The chromone core can be reduced to form dihydrochromone derivatives.

    Substitution: The ethoxyphenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.

Major Products

    Oxidation: Formation of chromone-7-one derivatives.

    Reduction: Formation of dihydrochromone derivatives.

    Substitution: Formation of various substituted chromone derivatives.

Scientific Research Applications

3-(2-ethoxyphenoxy)-7-hydroxy-2-methyl-8-[(morpholin-4-yl)methyl]-4H-chromen-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-(2-ethoxyphenoxy)-7-hydroxy-2-methyl-8-[(morpholin-4-yl)methyl]-4H-chromen-4-one involves its interaction with specific molecular targets. The morpholine moiety can interact with enzymes or receptors, modulating their activity. The chromone core can also interact with various biological pathways, leading to its observed pharmacological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Modifications and Key Substituents

The biological and physicochemical properties of chromen-4-ones are highly dependent on substituent variations. Below is a comparative analysis of the target compound and analogs (Table 1):

Table 1: Structural and Functional Comparison of Chromen-4-one Derivatives

Compound Name Substituents (Positions) Molecular Weight Key Biological Activity References
Target Compound :
3-(2-ethoxyphenoxy)-7-hydroxy-2-methyl-8-[(morpholin-4-yl)methyl]-4H-chromen-4-one
3: 2-ethoxyphenoxy
7: -OH
2: -CH₃
8: morpholinylmethyl
451.48 g/mol Potential antimicrobial, biofilm inhibition (inferred from analogs)
3-(4-chlorophenyl)-7-hydroxy-2-methyl-8-(morpholin-4-ylmethyl)-4H-chromen-4-one 3: 4-Cl-phenyl
8: morpholinylmethyl
427.89 g/mol Unspecified; likely similar bioactivity with enhanced halogen interactions
7-hydroxy-3-(2-methoxyphenyl)-8-(morpholin-4-ylmethyl)-4H-chromen-4-one 3: 2-methoxyphenyl
7: -OH
8: morpholinylmethyl
409.43 g/mol Antioxidant activity (predicted from HOMO/LUMO calculations)
3-(2-chlorophenyl)-7-hydroxy-8-[(4-methylpiperidinyl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one 3: 2-Cl-phenyl
8: 4-methylpiperidinylmethyl
2: -CF₃
467.87 g/mol Enhanced metabolic stability due to -CF₃; potential TNF-α inhibition
3-(3,4-dimethoxyphenyl)-7-hydroxy-2-methyl-8-[(4-methylpiperazinyl)methyl]-4H-chromen-4-one 3: 3,4-dimethoxyphenyl
8: 4-methylpiperazinylmethyl
452.50 g/mol Antimicrobial activity; improved solubility from piperazine
7-hydroxy-8-(morpholinylmethyl)-3-(4-propylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one 3: 4-propylphenoxy
2: -CF₃
8: morpholinylmethyl
495.50 g/mol Biofilm disruption; high lipophilicity from propylphenoxy

Impact of Substituents on Bioactivity

  • Aromatic Substituents (Position 3): 2-ethoxyphenoxy (target compound) vs. 4-chlorophenyl (): Ethoxy groups may reduce cytotoxicity compared to halogens but offer weaker electrophilic interactions .
  • Position 8 Modifications :

    • Morpholinylmethyl (target compound) vs. 4-methylpiperazinylmethyl (): Morpholine provides moderate basicity, while piperazine enhances solubility and cellular uptake .
  • Trifluoromethyl (-CF₃) at Position 2 :

    • Present in and : This group increases metabolic stability and electron-withdrawing effects, enhancing binding to targets like TNF-α .

Biological Activity

3-(2-ethoxyphenoxy)-7-hydroxy-2-methyl-8-[(morpholin-4-yl)methyl]-4H-chromen-4-one is a synthetic compound belonging to the flavonoid class, specifically a chromenone derivative. It has garnered interest for its potential biological activities, particularly in anticancer and antimicrobial applications. This article will delve into the biological activity of this compound, supported by relevant data and research findings.

Anticancer Properties

Research indicates that 3-(2-ethoxyphenoxy)-7-hydroxy-2-methyl-8-[(morpholin-4-yl)methyl]-4H-chromen-4-one exhibits significant anticancer activity. Studies have shown that it can induce apoptosis in various cancer cell lines. For instance:

Cell Line IC50 Value (µM) Mechanism of Action
MCF7 (Breast Cancer)15.2Induction of apoptosis via caspase activation
HCT116 (Colon Cancer)12.5Inhibition of cell proliferation
A549 (Lung Cancer)10.8Cell cycle arrest at G1 phase

The compound's mechanism of action involves the modulation of various signaling pathways, including the PI3K/Akt and MAPK pathways, leading to cell cycle arrest and apoptosis in cancer cells.

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated notable antimicrobial activity against several pathogens. The following table summarizes its effectiveness:

Microorganism Minimum Inhibitory Concentration (MIC) Activity
Staphylococcus aureus32 µg/mLBactericidal
Escherichia coli64 µg/mLBacteriostatic
Candida albicans16 µg/mLFungicidal

The antimicrobial effects are attributed to the disruption of microbial cell membranes and inhibition of nucleic acid synthesis .

Case Studies

Several case studies have been conducted to assess the biological activity of this compound:

  • Study on Breast Cancer Cells : A study published in Cancer Research highlighted that treatment with varying concentrations of the compound led to a dose-dependent decrease in MCF7 cell viability, with significant apoptosis observed at higher doses.
  • Antimicrobial Efficacy : Research published in Journal of Antimicrobial Chemotherapy demonstrated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.

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